2,3-Dimethylbutane

Descripción

What is 2,3-Dimethylbutane?

This compound is a compound that undergoes photo-oxidation using nitrogen oxides to produce carbon monoxide and acetone as main products. It is derived from a hydride of butane.

The chemical properties and conditions of the this compound

This compound undergoes hydrogenolysis in support catalysts made of nickel, ruthenium, cobalt, and iron, resulting in smaller hydrocarbons, mainly methane.

This compound is an uncolored liquid that has an odor reminiscent of petroleum. Its flash point is -20°F.

Water is less dense and insoluble within the water. Vapors are heavier than air.

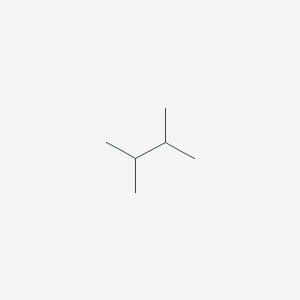

This compound is an organic compound substituted for butane by a methyl atom at places 2 and 3. Alkane is as well as an organic compound with volatile properties.

It is a chemical formula (CH3)2CHCH(CH3)2. It is a clear liquid that can be boiled at 57.9 degC.

The uses of this compound

This compound is a saturated, branched hydrocarbon used for proteomics research. It is employed in organic chemical synthesis, catalytic agents, and petrochemical additives.

Structure

3D Structure

Propiedades

IUPAC Name |

2,3-dimethylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14/c1-5(2)6(3)4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFFMLCVRJBZUDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14 | |

| Record name | 2,3-DIMETHYLBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/579 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025112 | |

| Record name | 2,3-Dimethylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,3-dimethylbutane appears as a clear colorless liquid with a petroleum-like odor. Flash point -20 °F. Less dense than water and insoluble in water. Vapors heavier than air., Gas or Vapor, Liquid; Liquid, Colorless liquid with an odor of petroleum; [CAMEO], Clear liquids with mild, gasoline-like odors. | |

| Record name | 2,3-DIMETHYLBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/579 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butane, 2,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dimethylbutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2971 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,3-DIMETHYLBUTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/692 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

136.4 °F at 760 mmHg (NTP, 1992), 57.9 °C @ 760 MM HG, 136.4 °F | |

| Record name | 2,3-DIMETHYLBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/579 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-DIMETHYLBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/76 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-DIMETHYLBUTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/692 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

-20 °F (NTP, 1992), -29 °C, -20 °F (-29 °C) (CLOSED CUP), -20 °F | |

| Record name | 2,3-DIMETHYLBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/579 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-Dimethylbutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2971 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,3-DIMETHYLBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/76 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-DIMETHYLBUTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/692 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 74.3 °F (NTP, 1992), SOL IN ETHANOL, ETHER; VERY SOL IN ACETONE, Water solubility = 22.5 mg/l at 25 °C | |

| Record name | 2,3-DIMETHYLBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/579 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-DIMETHYLBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/76 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.6616 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.6616 @ 20 °C/4 °C, 0.6616 | |

| Record name | 2,3-DIMETHYLBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/579 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-DIMETHYLBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/76 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-DIMETHYLBUTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/692 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.0 (AIR= 1), 3 | |

| Record name | 2,3-DIMETHYLBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/579 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-DIMETHYLBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/76 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-DIMETHYLBUTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/692 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

200 mmHg at 70 °F ; 400 mmHg at 102 °F (NTP, 1992), 235.0 [mmHg], Vapor pressure = 235 mm Hg at 25 °C, 200 mmHg at 70 °F | |

| Record name | 2,3-DIMETHYLBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/579 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-Dimethylbutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2971 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,3-DIMETHYLBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/76 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-DIMETHYLBUTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/692 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

79-29-8 | |

| Record name | 2,3-DIMETHYLBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/579 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-Dimethylbutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethylbutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-DIMETHYLBUTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24837 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butane, 2,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dimethylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethylbutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.085 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIMETHYLBUTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68ISQ7A432 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3-DIMETHYLBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/76 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-DIMETHYLBUTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/692 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-199.3 °F (NTP, 1992), -128.8 °C, Heat of Fusion at Melting Point = 7.9914X10+5 J/kmol, -199.3 °F | |

| Record name | 2,3-DIMETHYLBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/579 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-DIMETHYLBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/76 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-DIMETHYLBUTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/692 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2,3-Dimethylbutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylbutane, an isomer of hexane with the chemical formula C₆H₁₄, is a branched-chain alkane.[1][2] It is a colorless, volatile liquid with a petroleum-like odor.[3][4] This document provides a comprehensive overview of its physical and chemical properties, supported by detailed experimental protocols and data presented for clarity and comparison. Its applications include use in high-octane fuels and as a standard in gas chromatography.[4]

Physical Properties of this compound

The physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various scientific contexts.

| Property | Value | Units | Conditions |

| Molecular Weight | 86.18 | g/mol | |

| Boiling Point | 57.9 - 58.3 | °C | at 760 mmHg |

| Melting Point | -136 to -124 | °C | |

| Density | 0.662 | g/mL | at 25 °C |

| Vapor Pressure | 200 | mmHg | at 21.1 °C (70 °F) |

| Flash Point | -28.9 | °C | |

| Autoignition Temperature | 420 | °C | |

| Refractive Index | 1.375 | at 20 °C/D | |

| Solubility in Water | <1 | mg/mL | at 23.5 °C |

| log Kow (Octanol/Water Partition Coefficient) | 3.42 | ||

| Heat of Combustion | 3877.86 | kJ/mol | |

| Heat of Vaporization | 29.2 | kJ/mol | at 25 °C |

References for the data in this table include:[1][3][4][5][6][7][8]

Chemical Properties and Reactivity

This compound is a saturated hydrocarbon, which makes it relatively unreactive under many conditions. It is stable and does not react with aqueous solutions of acids, alkalis, or most oxidizing and reducing agents.[5] However, it is highly flammable and can form explosive mixtures with air.[4] Its primary chemical reactions are combustion, halogenation, and pyrolysis.

Combustion

Complete combustion of this compound in the presence of excess oxygen produces carbon dioxide and water. The balanced chemical equation for this reaction is:

2 C₆H₁₄ + 19 O₂ → 12 CO₂ + 14 H₂O[9]

Incomplete combustion can lead to the formation of carbon monoxide and other hazardous byproducts.

Halogenation

This compound undergoes free-radical halogenation in the presence of ultraviolet (UV) light. For example, it reacts with bromine (Br₂) to form monobrominated products. The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. Due to the presence of tertiary hydrogens, the major product is 2-bromo-2,3-dimethylbutane.[10]

Pyrolysis

At high temperatures and in the absence of air, this compound undergoes pyrolysis, or cracking, breaking down into smaller, simpler hydrocarbons.[11] The products of pyrolysis can include smaller alkanes and alkenes. This process is of significant importance in the petroleum industry for producing more valuable, smaller hydrocarbon molecules from larger ones.[11]

Experimental Protocols

The following sections detail the methodologies for determining key physical and chemical properties of this compound.

Determination of Boiling Point

The boiling point of a volatile liquid like this compound can be determined using a simple distillation apparatus.[12]

Apparatus:

-

Round-bottom flask

-

Heating mantle

-

Distillation head with a thermometer adapter

-

Condenser

-

Receiving flask

-

Boiling chips

-

Thermometer

Procedure:

-

A small volume of this compound is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

The distillation apparatus is assembled. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

-

The liquid is gently heated.

-

As the liquid boils, the vapor rises, and when it reaches the thermometer, the temperature reading will stabilize.

-

This stable temperature, at which the liquid and vapor are in equilibrium, is recorded as the boiling point.

Determination of Density

The density of this compound can be accurately measured using a digital density meter, following a standard test method such as ASTM D4052.[1][5]

Apparatus:

-

Digital density meter with an oscillating U-tube

-

Syringe for sample injection

-

Thermostatic control for the measurement cell

Procedure:

-

The density meter is calibrated using a certified reference standard.

-

The measurement cell is cleaned and dried.

-

A small, bubble-free aliquot of this compound is injected into the U-tube.

-

The instrument measures the oscillation period of the U-tube containing the sample.

-

The density is calculated from the oscillation period and the calibration constants, and the result is displayed at the measurement temperature.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: To obtain ¹H and ¹³C NMR spectra, a sample is prepared by dissolving a small amount of this compound in a deuterated solvent, such as chloroform-d (CDCl₃). A typical procedure involves:

-

Dissolving 5-25 mg of this compound in approximately 0.6-0.7 mL of the deuterated solvent.[13]

-

Filtering the solution into a clean NMR tube to remove any particulate matter.[14]

-

Placing the NMR tube in the spectrometer and acquiring the spectra.

Infrared (IR) Spectroscopy: For a liquid sample like this compound, the IR spectrum can be obtained directly as a thin film.[15]

-

A drop of the liquid is placed on the surface of a polished salt plate (e.g., NaCl).

-

A second salt plate is placed on top to create a thin liquid film between the plates.[10]

-

The "sandwich" is mounted in the spectrometer's sample holder, and the spectrum is recorded.

Mass Spectrometry (MS): Mass spectra of volatile alkanes like this compound are typically obtained using electron ionization (EI).

-

A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

The gaseous molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Visualizations

Experimental Workflow for Boiling Point Determination

Caption: A simplified workflow for the experimental determination of the boiling point of this compound.

Free Radical Bromination of this compound

Caption: The mechanism of free radical bromination of this compound, showing the initiation, propagation, and termination steps.

References

- 1. ASTM D4052 - eralytics [eralytics.com]

- 2. Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester (ASTM D 93) [pachemtech.eu]

- 3. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 4. precisionlubrication.com [precisionlubrication.com]

- 5. store.astm.org [store.astm.org]

- 6. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]

- 7. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 8. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 9. Ch4 : Radical halogenation of Alkanes [chem.ucalgary.ca]

- 10. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 11. byjus.com [byjus.com]

- 12. vernier.com [vernier.com]

- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 14. NMR Sample Preparation [nmr.chem.umn.edu]

- 15. orgchemboulder.com [orgchemboulder.com]

An In-Depth Technical Guide to the Synthesis of 2,3-Dimethylbutane: Pathways and Mechanisms

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylbutane, a branched alkane with significant value as a high-octane fuel component and as a structural motif in organic synthesis, presents several distinct preparative challenges. Its synthesis is a subject of both academic interest for the exploration of C-C bond formation and industrial importance for the production of high-performance fuels. This technical guide provides a comprehensive overview of the primary laboratory and industrial synthesis pathways for this compound, detailing the underlying mechanisms, experimental protocols, and associated quantitative data. The methodologies covered range from classical coupling reactions to large-scale catalytic processes, offering a comparative look at the efficiency, scalability, and applicability of each approach.

Laboratory-Scale Synthesis Pathways

For laboratory and research purposes, the synthesis of this compound is typically achieved through coupling reactions where two three-carbon fragments are joined. The most common methods include the Wurtz, Corey-House, and Kolbe reactions.

Wurtz Reaction

The Wurtz reaction is a classical method for the coupling of two alkyl halides in the presence of sodium metal. To synthesize the symmetrical this compound, a single secondary alkyl halide, 2-bromopropane (isopropyl bromide), is dimerized.

Reaction Scheme:

2 (CH₃)₂CHBr + 2 Na → (CH₃)₂CH-CH(CH₃)₂ + 2 NaBr

Mechanism: The mechanism of the Wurtz reaction is debated and can proceed through two primary pathways: a radical pathway and an organometallic (carbanion) pathway. Both are initiated by a single-electron transfer from sodium to the alkyl halide.

-

Radical Pathway: An alkyl radical is formed, which can then dimerize.

-

Organometallic Pathway: An organosodium reagent is formed, which then acts as a nucleophile in an Sₙ2 reaction with a second molecule of the alkyl halide.

Due to the secondary nature of the isopropyl halide, side reactions such as elimination to form propene are common, which often leads to low yields of the desired alkane.[1][2]

Experimental Protocol (General): [3]

-

Apparatus Setup: A three-neck round-bottom flask is fitted with a reflux condenser and a dropping funnel. The entire apparatus must be thoroughly dried and maintained under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction of sodium metal with moisture.

-

Reagent Charging: Anhydrous diethyl ether is added to the flask as a solvent. Sodium metal (2 equivalents), cut into small pieces, is added to the ether.

-

Reaction: 2-Bromopropane (2 equivalents) is dissolved in anhydrous ether and added dropwise from the dropping funnel to the stirred suspension of sodium metal. The reaction is often exothermic and may require cooling to maintain a gentle reflux.

-

Workup: After the reaction is complete, any excess sodium is carefully quenched (e.g., with ethanol). The reaction mixture is then washed with water to remove sodium bromide.

-

Isolation: The ethereal layer is separated, dried over an anhydrous drying agent (e.g., MgSO₄), and the ether is removed by distillation. The resulting crude product is purified by fractional distillation to isolate this compound.

Corey-House Synthesis

The Corey-House synthesis is a more versatile and generally higher-yielding alternative to the Wurtz reaction. It involves the reaction of a lithium dialkylcuprate (a Gilman reagent) with an alkyl halide. For this compound, this involves coupling lithium di(isopropyl)cuprate with 2-bromopropane.

Reaction Scheme:

-

2 (CH₃)₂CHBr + 4 Li → 2 (CH₃)₂CHLi + 2 LiBr

-

2 (CH₃)₂CHLi + CuI → Li[(CH₃)₂CH]₂Cu + LiI

-

Li[(CH₃)₂CH]₂Cu + (CH₃)₂CHBr → (CH₃)₂CH-CH(CH₃)₂ + (CH₃)₂CHCu + LiBr

Mechanism: The reaction proceeds in distinct steps. First, an organolithium reagent is prepared. This is then converted to a Gilman reagent by reaction with a copper(I) salt. The key C-C bond-forming step is believed to occur via an Sₙ2-like mechanism involving oxidative addition of the alkyl halide to the copper(I) center to form a transient copper(III) intermediate, followed by reductive elimination to yield the coupled product.[4]

Experimental Protocol (General): [5]

-

Preparation of Isopropyllithium: Under a strict inert atmosphere, lithium metal (2 equivalents) is suspended in anhydrous diethyl ether. 2-Bromopropane (1 equivalent) is added slowly to the suspension. The reaction is stirred until the lithium is consumed.

-

Formation of Gilman Reagent: The freshly prepared isopropyllithium solution is cooled (typically to 0 °C or lower). Copper(I) iodide (0.5 equivalents) is added portion-wise, and the mixture is stirred to form the lithium di(isopropyl)cuprate solution.

-

Coupling Reaction: A second equivalent of 2-bromopropane is added to the Gilman reagent solution. The reaction mixture is typically allowed to warm slowly to room temperature and stirred for several hours.

-

Workup and Isolation: The reaction is quenched by the addition of an aqueous solution (e.g., saturated NH₄Cl). The organic layer is separated, washed, and dried. The product, this compound, is isolated from the solvent and byproducts via fractional distillation. While generally high-yielding, the use of secondary halides as the electrophile can lower the yield to below 50% due to competing elimination reactions.[6]

Kolbe Electrolysis

Kolbe electrolysis is an electrochemical method that involves the anodic decarboxylation of a carboxylate salt, leading to the dimerization of the resulting alkyl radicals. To synthesize this compound, the sodium or potassium salt of 3-methylbutanoic acid (isovaleric acid) is electrolyzed.

Reaction Scheme:

2 (CH₃)₂CHCH₂COO⁻ → (CH₃)₂CH-CH(CH₃)₂ + 2 CO₂ + 2 e⁻

Mechanism: The mechanism is a two-stage radical process occurring at the anode.[7]

-

Oxidation: The carboxylate anion is oxidized, losing one electron to form a carboxyl radical.

-

Decarboxylation: The carboxyl radical rapidly loses a molecule of carbon dioxide to form an isobutyl radical.

-

Dimerization: Two isobutyl radicals combine to form this compound. It is important to note that the primary radical formed is the isobutyl radical, which rearranges to the more stable sec-butyl radical before dimerization, leading to the formation of this compound.

Experimental Protocol (General): [8][9]

-

Electrolyte Preparation: 3-Methylbutanoic acid is neutralized with an equimolar amount of sodium hydroxide or potassium hydroxide in a suitable solvent, often a mixture of water and a miscible organic solvent like methanol or ethanol, to create a concentrated solution of the carboxylate salt.

-

Electrolysis Setup: The electrolysis is carried out in an undivided electrochemical cell equipped with two inert electrodes, typically made of platinum or smooth carbon (graphite).[10] A constant current (high current density is preferred) is passed through the solution.[7]

-

Reaction: As the electrolysis proceeds, carbon dioxide is evolved at the anode, and hydrogen gas is evolved at the cathode. The organic product, this compound, being insoluble in the aqueous electrolyte, forms a separate layer.

-

Workup and Isolation: After the electrolysis is complete, the organic layer is separated. It is then washed to remove any remaining electrolyte or starting material, dried, and purified by fractional distillation. Yields for the Kolbe reaction are typically moderate, often below 50%.[7]

| Method | Starting Materials | Key Reagents | Typical Yield | Advantages | Disadvantages |

| Wurtz Reaction | 2-Bromopropane | Sodium metal, Dry Ether | Low | Simple reagents | Low yield, side reactions (elimination), moisture sensitive |

| Corey-House | 2-Bromopropane | Lithium, CuI, Dry Ether | < 50% (for sec-halides)[6] | Higher yield than Wurtz, versatile | Multi-step, requires inert atmosphere, moisture sensitive |

| Kolbe Electrolysis | 3-Methylbutanoic Acid | Electricity, Pt/C electrodes | < 50%[7] | Utilizes a different functional group | Requires specialized equipment, moderate yield |

Industrial-Scale Synthesis Pathways

On an industrial scale, this compound is primarily produced as a component of high-octane gasoline through the catalytic reforming and isomerization of less-branched alkanes.

Hydroisomerization of n-Hexane

Hydroisomerization is a major industrial process used to convert linear alkanes, such as n-hexane, into their more valuable branched isomers. This process is critical for increasing the research octane number (RON) of gasoline blendstocks.

Process Overview: The process involves passing a feed of n-hexane and hydrogen over a bifunctional catalyst at elevated temperatures and pressures. The catalyst contains both metal sites (for hydrogenation/dehydrogenation) and acid sites (for skeletal isomerization).

Mechanism: The reaction proceeds via a well-established bifunctional mechanism:

-

Dehydrogenation: n-Hexane is first dehydrogenated on a metal site (e.g., Platinum) to form a hexene isomer.

-

Protonation: The hexene migrates to a Brønsted acid site on the support (e.g., a zeolite) and is protonated to form a secondary hexyl carbenium ion.

-

Isomerization: The carbenium ion undergoes skeletal rearrangement via a series of hydride and methyl shifts, often through a protonated cyclopropane intermediate, to form more branched carbenium ions.

-

Deprotonation: The branched carbenium ion deprotonates to form a branched hexene isomer.

-

Hydrogenation: The branched hexene migrates back to a metal site and is hydrogenated to yield the final branched alkane product, such as this compound.

Experimental Protocols & Data: This process is conducted in continuous-flow fixed-bed reactors. The exact conditions and catalyst formulations are often proprietary but generally fall within the ranges shown in the table below.

| Catalyst | Temperature (°C) | Pressure (MPa) | H₂/HC Molar Ratio | n-Hexane Conversion (%) | Isomer Selectivity (%) |

| Mo₂C/MoO₂-ZrO₂ | 380 | 2.5 | 400 (vol/vol) | 67.5 | 82.5 |

| (0.2%Pd+0.3%Pt)/50%HPW/UiO-66 | 180 | 0.1 | 2 | 60.0 | 77.4 |

| Pt/Sr-ZSM-5 | 275 | 0.5 | 6 | ~80.0 | ~90.0 |

Data sourced from references,[8], and. Isomer selectivity refers to the percentage of converted n-hexane that becomes C6 isomers.

Alkylation of Isobutane with Ethylene

Another significant industrial route is the acid-catalyzed alkylation of isobutane with light olefins, such as ethylene. This reaction directly forms a C6 skeleton and is highly selective for this compound.

Process Overview: Isobutane and ethylene are reacted in the presence of a strong acid catalyst. Historically, liquid acids like sulfuric acid (H₂SO₄) and hydrofluoric acid (HF) have been used. More recently, solid acid catalysts are being developed for safer and more environmentally friendly processes.

Mechanism: The reaction follows a classic electrophilic addition mechanism involving carbocations:

-

Initiation: A proton from the acid catalyst adds to ethylene to form a primary ethyl carbocation, which may be complexed with the catalyst.

-

Hydride Abstraction: The initial carbocation is highly reactive and abstracts a hydride ion (H⁻) from isobutane to generate the more stable tert-butyl carbocation and ethane.

-

Alkylation: The tert-butyl carbocation acts as an electrophile and attacks an ethylene molecule to form a new, transient C6 primary carbocation.

-

Rearrangement & Propagation: This C6 carbocation rapidly rearranges via a hydride shift to a more stable tertiary carbocation. This rearranged C6 cation then abstracts a hydride from another molecule of isobutane, propagating the chain reaction and yielding the final product, this compound.

Process Conditions & Data: Alkylation units operate under specific conditions to maximize the yield of high-octane alkylate and minimize side reactions like polymerization.

| Catalyst System | Temperature (°C) | Pressure | Isobutane/Olefin Ratio | Product Selectivity |

| AlCl₃ | ~0 | Varies | High | 73% Hexanes (of which 95% is 2,3-DMB) |

| H₂SO₄ | 2 - 4 (Inlet) | Varies | 7:1 to 12:1 (Molar) | High for C8 alkylate from butenes* |

Data for H₂SO₄ catalysis typically focuses on butene feeds to produce C8 alkylate (isooctane). Data for ethylene feed is less common but follows similar principles. Data sourced from references and.

Conclusion

The synthesis of this compound can be approached through a variety of pathways, each with distinct advantages and contexts of application. For laboratory synthesis, the Corey-House reaction offers the most reliable and generally highest-yielding route, despite its complexity and the need for strictly controlled conditions. The Wurtz reaction and Kolbe electrolysis serve as classical alternatives but are often hampered by lower yields and side reactions.

In an industrial setting, the synthesis is not a discrete process but rather part of the larger goal of producing high-octane fuel. Catalytic hydroisomerization of n-hexane and alkylation of isobutane with ethylene are highly optimized, continuous processes that efficiently generate this compound as a key component of a mixture of branched alkanes. The choice of method is therefore dictated by the desired scale, purity, and available starting materials, ranging from the precise construction of a single molecule in a research lab to the bulk catalytic transformation of hydrocarbon feedstocks in a refinery.

References

- 1. jk-sci.com [jk-sci.com]

- 2. Wurtz reaction - Wikipedia [en.wikipedia.org]

- 3. Propose a synthesis of this compound from 2-bromopropane (only sourc.. [askfilo.com]

- 4. Corey–House synthesis - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Kolbe electrolysis - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Upgrading Kolbe Electrolysis—Highly Efficient Production of Green Fuels and Solvents by Coupling Biosynthesis and Electrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. gala.gre.ac.uk [gala.gre.ac.uk]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2,3-Dimethylbutane: IUPAC Nomenclature and Structure

This technical guide provides a comprehensive overview of the IUPAC nomenclature, structure, and physicochemical properties of this compound. It includes detailed experimental protocols for its characterization and synthesis, presented in a format tailored for researchers, scientists, and professionals in drug development.

IUPAC Nomenclature and Molecular Structure

This compound, an isomer of hexane, is a saturated acyclic hydrocarbon. Its systematic naming according to the International Union of Pure and Applied Chemistry (IUPAC) follows a clear set of rules for branched alkanes.

1.1. IUPAC Nomenclature Rules:

The IUPAC nomenclature for alkanes is based on identifying the longest continuous carbon chain and the substituents attached to it.[1][2] The process for naming this compound is as follows:

-

Identify the Parent Chain: The longest continuous chain of carbon atoms in the molecule is identified. In this case, the longest chain consists of four carbon atoms, making the parent alkane "butane".

-

Number the Parent Chain: The chain is numbered from the end that gives the substituents the lowest possible locants (numbers). In this compound, numbering from either end results in the same locants for the methyl groups (2 and 3).

-

Identify and Name Substituents: Two methyl (-CH₃) groups are attached to the parent chain.

-

Assign Locants to Substituents: The methyl groups are located on the second and third carbon atoms of the butane chain.

-

Assemble the Full Name: The full IUPAC name is constructed by prefixing the substituent names (with their locants) to the parent chain name. Since there are two methyl groups, the prefix "di-" is used. Thus, the name is This compound .

Logical Flow for IUPAC Nomenclature of this compound:

1.2. Molecular Structure and Conformations:

This compound has the chemical formula C₆H₁₄. The molecule consists of a four-carbon butane chain with two methyl group substituents at the C2 and C3 positions. All carbon atoms in this compound are sp³ hybridized, resulting in a tetrahedral geometry around each carbon. The molecule exhibits conformational isomerism due to rotation around the central C2-C3 single bond. The three primary staggered conformations are anti, gauche, and another eclipsed form. The anti conformation, where the two methyl groups on C2 and C3 are positioned opposite to each other, is the most stable due to minimized steric hindrance.[3][4] The gauche conformation has slightly higher energy.

Conformational Analysis of this compound:

Physicochemical and Spectroscopic Data

The physical, chemical, and spectroscopic properties of this compound are summarized in the following tables for easy reference and comparison.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄ | [5] |

| Molecular Weight | 86.18 g/mol | [5] |

| Appearance | Colorless liquid | [6] |

| Odor | Petroleum-like | [6] |

| Boiling Point | 58.0 °C | [7] |

| Melting Point | -128.5 °C | [7] |

| Density | 0.662 g/mL at 20 °C | [7] |

| Flash Point | -28 °C | [7] |

| Solubility in Water | 22.5 mg/L at 25 °C | [8] |

| Refractive Index (n_D²⁰) | 1.375 | [7] |

Table 2: Structural Parameters of this compound (Typical Values)

| Parameter | Value |

| C-C Bond Length | ~ 1.54 Å |

| C-H Bond Length | ~ 1.09 Å |

| C-C-C Bond Angle | ~ 109.5° |

| H-C-H Bond Angle | ~ 109.5° |

Note: Precise experimental values for bond lengths and angles may vary slightly.

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features |

| ¹H NMR (CDCl₃) | δ ~0.85 ppm (d, 12H, -CH₃), δ ~1.6 ppm (m, 2H, -CH) |

| ¹³C NMR (CDCl₃) | δ ~19 ppm (-CH₃), δ ~34 ppm (-CH) |

| FT-IR (liquid film) | ~2960-2850 cm⁻¹ (C-H stretch), ~1465 cm⁻¹ (C-H bend), ~1380 cm⁻¹ (C-H bend) |

| Mass Spectrometry | Molecular Ion (M⁺) at m/z = 86 (often weak), Base Peak at m/z = 43 ([C₃H₇]⁺) |

Synthesis of this compound

This compound can be synthesized via several methods in the laboratory. Two common approaches are the Wurtz reaction and the Corey-House synthesis.

3.1. Wurtz Reaction

The Wurtz reaction involves the coupling of two alkyl halides in the presence of sodium metal in a dry ether solvent. For the synthesis of this compound, 2-chloropropane or 2-bromopropane is used as the starting material.

Experimental Protocol for Wurtz Reaction:

-

Apparatus Setup: A flame-dried three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Reagents: Sodium metal is cut into small pieces and placed in the flask with anhydrous diethyl ether.

-

Reaction: 2-bromopropane is added dropwise from the dropping funnel to the stirred suspension of sodium in ether.

-

Reflux: The reaction mixture is gently heated to reflux for several hours to ensure complete reaction.

-

Work-up: After cooling, any unreacted sodium is carefully quenched with ethanol. The mixture is then washed with water, and the organic layer is separated.

-

Purification: The ethereal solution is dried over anhydrous magnesium sulfate, filtered, and the ether is removed by distillation. The resulting liquid is purified by fractional distillation to yield this compound.

3.2. Corey-House Synthesis

The Corey-House synthesis is a more versatile method that involves the reaction of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide. This method is generally preferred for the synthesis of unsymmetrical alkanes but can also be used for symmetrical alkanes like this compound.

Experimental Protocol for Corey-House Synthesis:

-

Preparation of Alkyllithium: In a flame-dried, nitrogen-flushed flask, lithium wire is reacted with 2-bromopropane in anhydrous diethyl ether to form isopropyllithium.

-

Formation of Gilman Reagent: The isopropyllithium solution is added to a suspension of copper(I) iodide in anhydrous diethyl ether at a low temperature (e.g., 0 °C) to form lithium diisopropylcuprate.

-

Coupling Reaction: 2-bromopropane is added to the solution of the Gilman reagent. The reaction mixture is stirred at room temperature for several hours.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with water, and dried over anhydrous magnesium sulfate. The product is purified by fractional distillation.

Workflow for the Synthesis of this compound:

Experimental Protocols for Spectroscopic Characterization

Detailed protocols for the acquisition of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectra of this compound are provided below.

4.1. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrument Setup: The NMR spectrometer is tuned and the magnetic field is shimmed for homogeneity using the deuterium signal of the solvent.

-

¹H NMR Acquisition: A standard one-pulse ¹H NMR experiment is performed. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 8-16 scans.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 128-1024) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

4.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

Protocol:

-

Sample Preparation: As this compound is a liquid, a thin film is prepared between two salt plates (e.g., NaCl or KBr). A drop of the liquid is placed on one plate, and the second plate is carefully placed on top to spread the liquid into a thin, uniform film.

-

Background Spectrum: A background spectrum of the empty spectrometer is recorded to account for atmospheric CO₂ and water vapor.

-

Sample Spectrum: The salt plates with the sample are placed in the sample holder of the FT-IR spectrometer.

-

Data Acquisition: The infrared spectrum is recorded, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed for characteristic absorption bands.

4.3. Mass Spectrometry (MS)

Protocol:

-

Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via direct injection or through a gas chromatography (GC-MS) system for separation from any impurities.

-

Ionization: The sample is ionized, commonly using electron impact (EI) ionization at 70 eV.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured by a detector.

-

Data Interpretation: The mass spectrum is plotted as relative intensity versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to confirm the structure of the compound.

References

- 1. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. This compound | C6H14 | CID 6589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Butane, 2,3-dimethyl- [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

Thermodynamic Properties of 2,3-Dimethylbutane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental thermodynamic properties of 2,3-dimethylbutane, a branched-chain alkane. The document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development and other scientific fields who require precise and well-documented thermodynamic data. The guide summarizes key quantitative data in structured tables, presents detailed experimental protocols for the determination of these properties, and includes visualizations of experimental workflows and the interrelation of thermodynamic parameters. All data is presented with references to established scientific sources.

Introduction

This compound, also known as biisopropyl or diisopropyl, is a structural isomer of hexane with the chemical formula C6H14. It is a colorless, volatile, and flammable liquid with a petroleum-like odor.[1] As a branched-chain alkane, its thermodynamic properties are of significant interest in various applications, including as a component in fuels, as a solvent, and as a reference compound in thermochemical studies. Accurate knowledge of its thermodynamic behavior is crucial for process design, safety assessments, and computational modeling in chemical and pharmaceutical research.

This guide provides a centralized repository of critically evaluated thermodynamic data for this compound. It also outlines the experimental methodologies typically employed to measure these properties, offering a deeper understanding of the data's origin and potential sources of error.

Quantitative Thermodynamic Data

The thermodynamic properties of this compound have been determined through various experimental and computational methods. The following tables summarize the most critical data points available in the literature.

Table 1: General and Physical Properties

| Property | Value | Units | Source(s) |

| Molecular Formula | C6H14 | - | |

| Molar Mass | 86.178 | g·mol⁻¹ | [1] |

| Appearance | Colorless liquid | - | [1] |

| Odor | Petroleum-like | - | [1] |

| Density | 662 | mg·mL⁻¹ (at 20 °C) | |

| Refractive Index (nD) | 1.375 | (at 20 °C) |

Table 2: Thermochemical Properties

| Property | Value | Units | Source(s) |

| Standard Molar Enthalpy of Formation (ΔfH⦵298, liquid) | -208.0 to -206.0 | kJ·mol⁻¹ | |

| Standard Molar Enthalpy of Formation (ΔfH⦵298, gas) | -177.80 ± 1.00 | kJ·mol⁻¹ | [2] |

| Standard Molar Enthalpy of Combustion (ΔcH⦵298, liquid) | -4155.8 to -4154.0 | kJ·mol⁻¹ | |

| Standard Molar Entropy (S⦵298, liquid) | 278.85 | J·K⁻¹·mol⁻¹ | |

| Heat Capacity (C), liquid | 189.02 | J·K⁻¹·mol⁻¹ |

Table 3: Phase Transition Properties

| Property | Value | Units | Source(s) |

| Melting Point | -136 to -124 | °C | |

| Boiling Point | 57.9 to 58.3 | °C | |

| Enthalpy of Fusion (ΔfusH) | 1.536 (at 136.02 K, crystal II to I) | kJ·mol⁻¹ | [3] |

| 0.1897 (at 145.04 K, crystal I to liquid) | kJ·mol⁻¹ | [3] | |

| Enthalpy of Vaporization (ΔvapH) | 29.2 (at 25 °C) | kJ·mol⁻¹ | [4] |

| Critical Temperature (Tc) | 498.9 | K | [5] |

| Critical Pressure (Pc) | 3.12 | MPa | [5] |

| Critical Density (ρc) | 234 | kg·m⁻³ | [5] |

Table 4: Vapor Pressure Data

| Temperature (°C) | Pressure (kPa) | Source(s) |

| 21.1 | 26.1 | |

| 21.1 | 200 mmHg (26.7 kPa) | |

| 38.9 | 400 mmHg (53.3 kPa) | [6] |

Experimental Protocols

The accurate determination of the thermodynamic properties of a volatile and flammable compound like this compound requires specialized experimental techniques. The following sections detail the methodologies for measuring key thermodynamic parameters.

Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion is determined using a bomb calorimeter, which measures the heat released during complete combustion in a high-pressure oxygen environment.[7][8]

Objective: To measure the heat of combustion of liquid this compound.

Apparatus:

-

Isoperibol or adiabatic bomb calorimeter

-

Oxygen bomb

-

Platinum crucible

-

Ignition wire (e.g., platinum or nickel-chromium)

-

Calorimeter bucket (containing a known mass of water)

-

High-precision thermometer (e.g., platinum resistance thermometer)

-

Oxygen gas cylinder with a pressure regulator

-

Pellet press (for calibration with benzoic acid)

-

Analytical balance

Procedure:

-

Calibration: The heat capacity of the calorimeter is determined by combusting a certified standard reference material, typically benzoic acid.[9]

-

A pellet of benzoic acid of known mass (approximately 1 g) is placed in the crucible.

-

A fuse wire of known length and material is attached to the ignition electrodes, touching the pellet.

-

The bomb is assembled, sealed, and purged of air, then filled with high-purity oxygen to a pressure of approximately 30 atm.

-

The bomb is submerged in the calorimeter bucket containing a precisely weighed amount of water.

-

The initial temperature of the water is recorded over a period of time to establish a baseline.

-

The sample is ignited by passing an electric current through the fuse wire.

-

The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

The heat capacity of the calorimeter is calculated from the known enthalpy of combustion of benzoic acid and the measured temperature rise, correcting for the heat released by the ignition wire.

-

-

Sample Measurement:

-

Due to the volatility of this compound, a special handling procedure is required. A known mass of the liquid is sealed in a thin-walled glass ampoule or a gelatin capsule to prevent evaporation before ignition.[2]

-

The sealed sample is placed in the crucible.

-

The bomb is assembled and charged with oxygen as in the calibration step.

-

The combustion experiment is carried out following the same procedure as for the benzoic acid standard.

-

The total heat released is calculated from the heat capacity of the calorimeter and the corrected temperature rise.

-

The enthalpy of combustion of this compound is then determined by subtracting the heat of combustion of the ampoule/capsule material (if any) and dividing by the number of moles of the sample.

-

Phase Transitions (Melting Point and Enthalpy of Fusion) via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[10] It is highly effective for determining phase transition temperatures and enthalpies.[11]

Objective: To determine the melting point and enthalpy of fusion of this compound.

Apparatus:

-

Differential Scanning Calorimeter (heat-flux or power-compensation type)

-

Volatile sample pans and lids (hermetically sealed aluminum or stainless steel)

-

Crimping press for sealing the pans

-

Inert gas supply (e.g., nitrogen or argon)

-

Cooling system (e.g., liquid nitrogen or mechanical refrigeration)

Procedure:

-

Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified reference materials with known melting points and enthalpies of fusion (e.g., indium, tin).

-

Sample Preparation:

-

A small amount of this compound (typically 1-5 mg) is pipetted into a volatile sample pan.

-

The pan is hermetically sealed to prevent the loss of sample due to evaporation during the experiment.

-

An empty, hermetically sealed pan is used as the reference.

-

-

Measurement:

-

The sample and reference pans are placed in the DSC cell.

-

The cell is cooled to a temperature well below the expected melting point of this compound (e.g., -150 °C).

-

The sample is then heated at a constant rate (e.g., 5-10 K/min) under an inert atmosphere.

-

The heat flow to the sample is recorded as a function of temperature.

-

The melting of the sample is observed as an endothermic peak on the DSC thermogram.

-

-

Data Analysis:

-

The melting point is determined as the onset temperature of the melting peak.

-

The enthalpy of fusion (ΔfusH) is calculated by integrating the area of the melting peak.

-

Vapor Pressure and Enthalpy of Vaporization via the Static or Dynamic Method

The vapor pressure of a volatile liquid can be determined using either a static method, which involves measuring the pressure of the vapor in equilibrium with the liquid at a constant temperature, or a dynamic method, which relates the boiling point to the external pressure.[5][12]

Objective: To measure the vapor pressure of this compound at various temperatures and determine its enthalpy of vaporization.

Apparatus (Static Method):

-

Thermostated sample cell connected to a pressure transducer and a vacuum line

-

High-precision temperature controller and sensor

-

Vacuum pump

-

Pressure measurement device (e.g., capacitance manometer)

Procedure (Static Method):

-

A sample of this compound is introduced into the sample cell.

-

The sample is thoroughly degassed to remove any dissolved air by repeated freeze-pump-thaw cycles.

-

The sample cell is immersed in a constant-temperature bath or placed in a thermostatically controlled block.

-

The system is allowed to reach thermal and vapor-liquid equilibrium.

-

The pressure of the vapor is measured using the pressure transducer.

-

Measurements are repeated at different temperatures to obtain the vapor pressure curve.

Apparatus (Dynamic Method - Ebulliometry):

-

Ebulliometer, which consists of a boiling flask, a condenser, and a temperature sensor placed in the vapor-liquid equilibrium zone.[13]

-

Pressure control system

Procedure (Dynamic Method - Ebulliometry):

-

The ebulliometer is filled with this compound.

-

The system pressure is set and maintained by the pressure control system.

-

The liquid is heated to its boiling point.

-

The temperature at which the liquid and vapor phases are in equilibrium is measured. This is the boiling point at the set pressure.

-

The procedure is repeated at various pressures.

Data Analysis (Enthalpy of Vaporization): The enthalpy of vaporization (ΔvapH) can be calculated from the vapor pressure data using the Clausius-Clapeyron equation:

ln(P₂/P₁) = - (ΔvapH/R) * (1/T₂ - 1/T₁)

where P₁ and P₂ are the vapor pressures at temperatures T₁ and T₂, and R is the ideal gas constant. A plot of ln(P) versus 1/T will yield a straight line with a slope of -ΔvapH/R.[14]

Visualization of Methodologies and Concepts

The following diagrams illustrate the experimental workflow for determining the thermodynamic properties of this compound and the fundamental relationships between these properties.

References

- 1. astro.uvic.ca [astro.uvic.ca]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C6H14 | CID 6589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. consilab.de [consilab.de]

- 6. ASTM D6378 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]

- 7. Bomb Calorimetry [chemistrylabs.uoguelph.ca]

- 8. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]

- 9. Preparation procedures of food and beverage samples for oxygen bomb calorimetry: A scoping review and reporting checklist - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 11. linseis.com [linseis.com]

- 12. search.library.brandeis.edu [search.library.brandeis.edu]